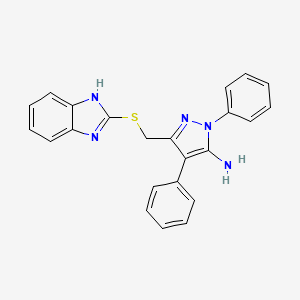
5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine is a complex organic compound that features a benzimidazole ring, a pyrazole ring, and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the pyrazole ring and the phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles. Conditions can vary widely depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups.
科学的研究の応用
5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, altering cellular processes, or modulating biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 5-(1H-Benzoimidazol-2-ylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine
- 5-(1H-Benzoimidazol-2-ylsulfanyl)-2,4-diphenyl-2H-pyrazol-3-ylamine
- 5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-1H-pyrazol-3-ylamine
Uniqueness
5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine is unique due to the specific arrangement of its functional groups and rings. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C23H19N5S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
5-(1H-benzimidazol-2-ylsulfanylmethyl)-2,4-diphenylpyrazol-3-amine |
InChI |
InChI=1S/C23H19N5S/c24-22-21(16-9-3-1-4-10-16)20(27-28(22)17-11-5-2-6-12-17)15-29-23-25-18-13-7-8-14-19(18)26-23/h1-14H,15,24H2,(H,25,26) |
InChIキー |
ZJIXTTNLBRWRRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2CSC3=NC4=CC=CC=C4N3)C5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


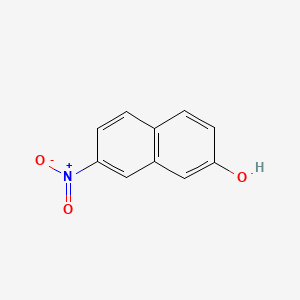

![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate](/img/structure/B13064606.png)
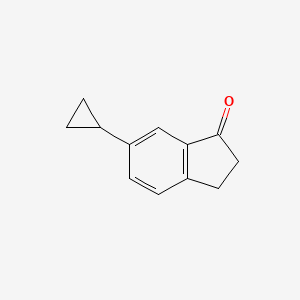
![5,6-Dichloro-3-(tetrahydro-2h-pyran-2-yl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13064621.png)
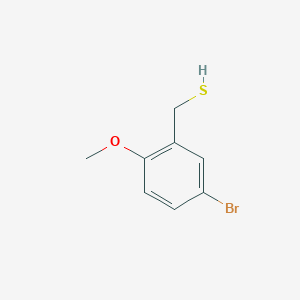
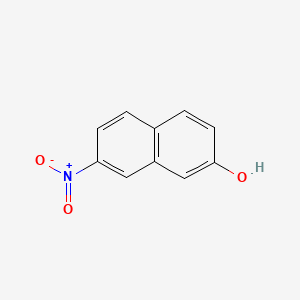
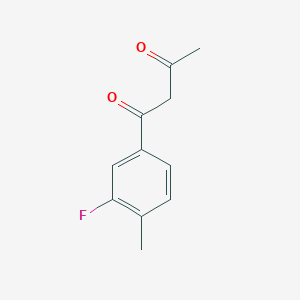
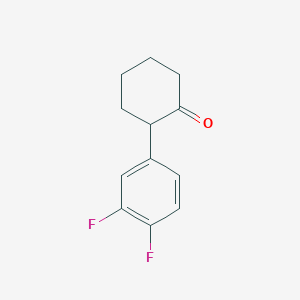
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine](/img/structure/B13064663.png)

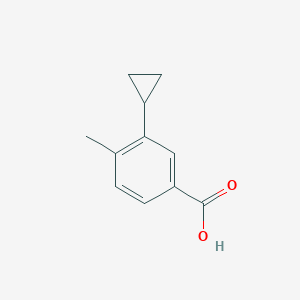
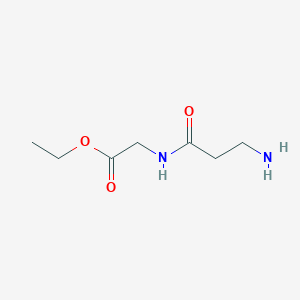
![5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13064695.png)
